molecular formula C14H14N2O4S B2910482 (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone CAS No. 1797343-52-2

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2910482
CAS No.: 1797343-52-2
M. Wt: 306.34
InChI Key: IIJKDHAQFACPTC-UHFFFAOYSA-N
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Description

“(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone” (CAS: 1797343-52-2) is a heterocyclic compound featuring an azetidine core substituted with a furan-2-ylmethyl sulfonyl group and a pyridin-2-yl ketone moiety. Its molecular formula is C₁₄H₁₄N₂O₄S, with a molecular weight of 306.34 g/mol ().

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-14(13-5-1-2-6-15-13)16-8-12(9-16)21(18,19)10-11-4-3-7-20-11/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJKDHAQFACPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O3SC_{15}H_{16}N_2O_3S, with a molecular weight of 304.36 g/mol. It features a complex structure characterized by:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Furan moiety : A five-membered aromatic ring containing oxygen.
  • Sulfonamide group : Enhances solubility and biological activity.

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation pathways. The specific interactions can modulate biological processes, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and azetidine structures demonstrate antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 64 µg/mL to 128 µg/mL against various bacterial strains.

Antioxidant Properties

In vitro studies have assessed the antioxidant capacity of related compounds using assays such as DPPH and ABTS. The results suggest that these compounds can effectively scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this class of compounds. For example, azetidine derivatives have been tested against several cancer cell lines, showing cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by assays measuring cell viability and apoptosis markers.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 64 µg/mL against S. aureus, indicating strong antibacterial activity.

Case Study 2: Antioxidant Activity

In another study, the antioxidant activity was assessed using the DPPH radical scavenging assay. The compound showed a significant reduction in DPPH radical concentration, suggesting robust antioxidant properties that could be beneficial in therapeutic applications related to oxidative stress.

Research Findings Summary

Activity Type Findings Reference
AntimicrobialMIC = 64 µg/mL against S. aureus
AntioxidantSignificant DPPH scavenging activity
AnticancerInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound belongs to a class of azetidinyl methanones with diverse substituents. Below is a comparative analysis with structurally related derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Features
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (Target) Pyridin-2-yl ketone, furan-2-ylmethyl sulfonyl C₁₄H₁₄N₂O₄S 306.34 Balanced electronic properties; potential for dual hydrogen/coordinate bonding
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone 3-Trifluoromethylphenyl ketone, furan-2-ylmethyl sulfonyl C₁₆H₁₄F₃NO₄S 373.30 Enhanced lipophilicity due to CF₃ group; may improve membrane permeability
(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone Phenyl ketone, furan-oxadiazole hybrid C₁₇H₁₄N₃O₃ 316.32 Oxadiazole improves metabolic stability; aromatic stacking potential
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone Pyrrole-ethanone, furan-2-ylmethyl sulfonyl C₁₄H₁₆N₂O₄S 308.35 Pyrrole introduces π-π interactions; lower polarity than pyridine analogues
(3-(bis(4-phenylquinolin-2-yl)amino)azetidin-1-yl)(phenyl)methanone (Example from ) Phenyl ketone, bis-quinoline amino substituent C₃₉H₂₉N₃O 555.67 Bulky substituents may limit solubility but enhance target specificity

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